molecular formula C16H12FN3O B5102748 3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide

3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide

Cat. No. B5102748
M. Wt: 281.28 g/mol
InChI Key: XDEXTTULWKVLJO-UHFFFAOYSA-N
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Description

3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide, also known as FPBA, is a chemical compound that has gained interest in scientific research due to its potential for various applications.

Scientific Research Applications

3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide has been studied for its potential in various scientific research applications. One such application is in the field of cancer research, where 3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide has shown promising results as a potential anticancer agent. Studies have shown that 3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide induces apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of certain enzymes and pathways involved in cell survival and proliferation.

Mechanism of Action

The mechanism of action of 3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide involves its ability to bind to and inhibit the activity of certain enzymes and pathways involved in cell survival and proliferation. Specifically, 3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth and survival. This inhibition ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide has been shown to have various biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, 3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide has also been shown to inhibit the growth and proliferation of cancer cells, as well as to reduce the size and volume of tumors in animal models. Additionally, 3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide has been shown to have anti-inflammatory effects, as well as potential for use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of 3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide for lab experiments is its relatively simple synthesis method, which allows for easy and cost-effective production. Additionally, 3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide has shown promising results in various scientific research applications, making it a potentially valuable tool for further studies. However, one limitation of 3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide is its potential toxicity, which must be carefully considered and monitored in lab experiments.

Future Directions

There are several future directions for 3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide research. One potential direction is in the development of 3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide as a targeted anticancer agent, which could be used to selectively induce apoptosis in cancer cells while minimizing damage to healthy cells. Additionally, further studies could explore the potential of 3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide in the treatment of neurodegenerative diseases, as well as its potential for use in combination with other anticancer agents to enhance their effectiveness. Finally, research could focus on the development of new synthesis methods for 3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide, as well as the optimization of existing methods to improve yields and purity.

Synthesis Methods

3-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylcarboxamide can be synthesized through a multistep process involving the reaction of 2-bromobiphenyl with 3-amino-1H-pyrazole, followed by the addition of a fluorine atom and a carboxamide group. The final product is obtained through purification and characterization techniques such as column chromatography and nuclear magnetic resonance spectroscopy.

properties

IUPAC Name

2-fluoro-6-[3-(1H-pyrazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O/c17-13-6-2-5-12(15(13)16(18)21)10-3-1-4-11(9-10)14-7-8-19-20-14/h1-9H,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEXTTULWKVLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=NN2)C3=C(C(=CC=C3)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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